4-(2-methoxyphenyl)butanoic Acid
Overview
Description
4-(2-Methoxyphenyl)butanoic acid is an organic compound characterized by a phenyl ring substituted with a methoxy group at the second position and a butanoic acid moiety
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: This method involves the acylation of 2-methoxybenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the aromatic ring to form the desired product.
Hydrolysis of Ester: Another approach is the hydrolysis of this compound ester under acidic or basic conditions. For instance, the ester can be hydrolyzed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) to yield the free acid.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction conditions. The choice of method depends on factors such as cost, scalability, and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various derivatives, such as the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol, resulting in 4-(2-methoxyphenyl)butanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.
Substitution: Various nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: 4-(2-Methoxyphenyl)butanal or this compound.
Reduction: 4-(2-Methoxyphenyl)butanol.
Substitution: Amides, esters, or other substituted derivatives.
Mechanism of Action
Target of Action
The primary target of 4-(2-methoxyphenyl)butanoic Acid is unfolded proteins . The compound acts as a chemical chaperone , helping to ameliorate these unfolded proteins and suppress their aggregation . This is particularly relevant in the context of neurodegenerative diseases, where the aggregation of denatured and misfolded proteins is a common feature .
Mode of Action
This compound interacts with its targets by ameliorating unfolded proteins and suppressing their aggregation . This results in protective effects against endoplasmic reticulum stress-induced neuronal cell death . Furthermore, the compound exhibits inhibitory activity against histone deacetylases (HDACs) .
Biochemical Pathways
The compound affects the protein folding pathway . Normally, unfolded proteins are folded through the action of molecular chaperones such as heat shock proteins (HSPs) . Disruption of this system causes stagnation of ubiquitinated proteins, resulting in the accumulation of aggregated unfolded proteins .
Pharmacokinetics
It’s worth noting that the optimization of the compound is crucial for its effective medicinal application, due to the high doses currently required for therapeutic efficacy .
Result of Action
The action of this compound results in the amelioration of unfolded proteins and the suppression of their aggregation . This leads to protective effects against endoplasmic reticulum stress-induced neuronal cell death . The compound has also been reported to improve conditions caused by protein aggregation, such as cataracts caused by mutant γ D-crystallin in cultured cells .
Action Environment
It’s important to note that the compound’s efficacy can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .
Scientific Research Applications
4-(2-Methoxyphenyl)butanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Comparison with Similar Compounds
4-(4-Methoxyphenyl)butanoic acid
4-(3-Methoxyphenyl)butanoic acid
4-(2-Methoxyphenyl)butanol
Properties
IUPAC Name |
4-(2-methoxyphenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-14-10-7-3-2-5-9(10)6-4-8-11(12)13/h2-3,5,7H,4,6,8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOJMVLFGSPFIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399219 | |
Record name | 4-(2-methoxyphenyl)butanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33209-75-5 | |
Record name | 4-(2-methoxyphenyl)butanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Methoxyphenyl)butyric Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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